molecular formula C16H16O2 B14344185 (3-Hydroxy-4-propylphenyl)(phenyl)methanone CAS No. 93433-87-5

(3-Hydroxy-4-propylphenyl)(phenyl)methanone

Cat. No.: B14344185
CAS No.: 93433-87-5
M. Wt: 240.30 g/mol
InChI Key: IIJOWCQKRAXAGG-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-propylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the 3-position and a propyl group at the 4-position on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-propylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-hydroxy-4-propylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-propylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of (3-oxo-4-propylphenyl)(phenyl)methanone.

    Reduction: Formation of (3-hydroxy-4-propylphenyl)(phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(3-Hydroxy-4-propylphenyl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-propylphenyl)(phenyl)methanone depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the binding affinity to various receptors. The propyl group can modulate the compound’s hydrophobicity, impacting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxyphenyl)(phenyl)methanone: Lacks the propyl group, resulting in different physical and chemical properties.

    (3-Methoxy-4-propylphenyl)(phenyl)methanone: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.

    (3-Hydroxy-4-methylphenyl)(phenyl)methanone: Has a methyl group instead of a propyl group, influencing its steric and electronic properties.

Uniqueness

(3-Hydroxy-4-propylphenyl)(phenyl)methanone is unique due to the presence of both a hydroxy group and a propyl group on the aromatic ring. This combination of functional groups imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93433-87-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(3-hydroxy-4-propylphenyl)-phenylmethanone

InChI

InChI=1S/C16H16O2/c1-2-6-12-9-10-14(11-15(12)17)16(18)13-7-4-3-5-8-13/h3-5,7-11,17H,2,6H2,1H3

InChI Key

IIJOWCQKRAXAGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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